molecular formula C8H11NO2S B1591042 Ethyl 2-ethyl-1,3-thiazole-4-carboxylate CAS No. 76706-67-7

Ethyl 2-ethyl-1,3-thiazole-4-carboxylate

Cat. No. B1591042
CAS RN: 76706-67-7
M. Wt: 185.25 g/mol
InChI Key: HWYQHRDRZPDGAV-UHFFFAOYSA-N
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Patent
US08273774B2

Procedure details

Ethyl 3-bromo-2-oxopropanoate (4.10 mL, 32.67 mmol) was added dropwise over 10 min to a stirred solution of propanethioamide (3 g, 33.65 mmol) in ethanol (40 mL) cooled in an ice bath. After 16 h the reaction mixture was evaporated in vacuo. Purification was by silica gel chromatography eluting with EtOAc:iso-hexanes, 1:3 to give the sub-title compound as a yellow oil. Yield: 2.78 g
Quantity
4.1 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3](=O)[C:4]([O:6][CH2:7][CH3:8])=[O:5].[C:10](=[S:14])([NH2:13])[CH2:11][CH3:12]>C(O)C>[CH2:11]([C:10]1[S:14][CH:2]=[C:3]([C:4]([O:6][CH2:7][CH3:8])=[O:5])[N:13]=1)[CH3:12]

Inputs

Step One
Name
Quantity
4.1 mL
Type
reactant
Smiles
BrCC(C(=O)OCC)=O
Name
Quantity
3 g
Type
reactant
Smiles
C(CC)(N)=S
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
After 16 h the reaction mixture was evaporated in vacuo
Duration
16 h
CUSTOM
Type
CUSTOM
Details
Purification
WASH
Type
WASH
Details
eluting with EtOAc

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C)C=1SC=C(N1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.